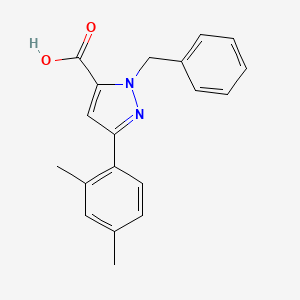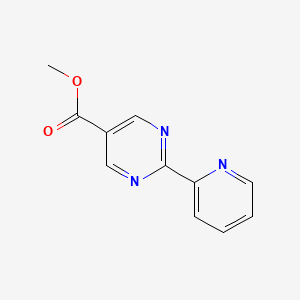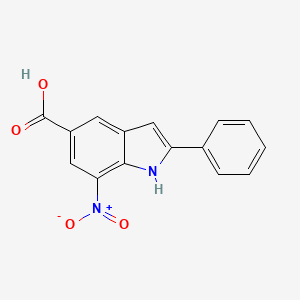
6-Dimethylamino-5-methylnicotinonitrile
Übersicht
Beschreibung
6-Dimethylamino-5-methylnicotinonitrile (DMAMNN) is an organic compound that has been studied for its potential therapeutic applications and has recently become the focus of scientific research. DMAMNN is a derivative of nicotine and is a derivative of the pyridine group. It has a unique structure that enables it to interact with certain receptors, and thus, it has been the subject of numerous investigations.
Wissenschaftliche Forschungsanwendungen
6-Dimethylamino-5-methylnicotinonitrile has been studied for its potential therapeutic applications. It has been studied for its ability to act as an agonist at certain receptors, such as the nicotinic acetylcholine receptor. It has also been studied for its ability to act as an antagonist at certain receptors, such as the serotonin receptor. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as an anti-oxidant.
Wirkmechanismus
6-Dimethylamino-5-methylnicotinonitrile acts as an agonist at certain receptors, such as the nicotinic acetylcholine receptor. It binds to the receptor and activates it, which leads to an increase in the activity of the receptor. Additionally, it can act as an antagonist at certain receptors, such as the serotonin receptor. It binds to the receptor and blocks its activity, which leads to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
6-Dimethylamino-5-methylnicotinonitrile has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. It has also been shown to have anti-oxidant effects, which may be beneficial in the prevention of oxidative damage. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Dimethylamino-5-methylnicotinonitrile has several advantages for use in laboratory experiments. It is relatively stable, making it easy to store and handle. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it has several limitations. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, it has a low solubility in organic solvents, making it difficult to use in organic solvents.
Zukünftige Richtungen
For research include investigations into its effects on other receptors, such as the dopamine receptor, and its potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to understand its potential use as an anti-inflammatory and anti-oxidant agent. Finally, further research is needed to understand its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
6-(dimethylamino)-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-4-8(5-10)6-11-9(7)12(2)3/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWVMJBGBSQQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylamino-5-methyl-nicotinonitrile | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)


![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)




![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)